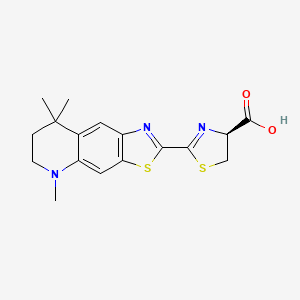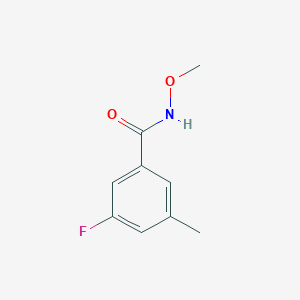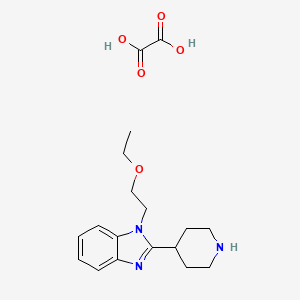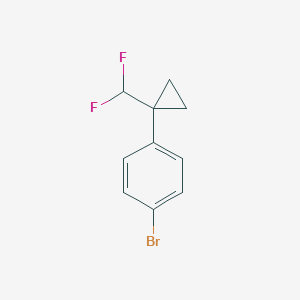
1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene: is an organic compound with the molecular formula C10H9BrF2 . This compound features a benzene ring substituted with a bromine atom and a cyclopropyl group bearing two fluorine atoms. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Cyclopropyl Group: The next step involves the formation of the cyclopropyl group. This can be achieved through the reaction of a suitable cyclopropyl precursor with difluoromethylating agents.
Coupling Reaction: Finally, the bromobenzene is coupled with the cyclopropyl group to form this compound. This step may involve the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Conditions typically involve elevated temperatures and polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: The corresponding hydrocarbon, 1-(1-(difluoromethyl)cyclopropyl)benzene.
科学的研究の応用
1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving the reactivity of difluoromethylated compounds.
Medicine: Research into its potential as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene involves its reactivity due to the presence of the bromine atom and the difluoromethyl group. The bromine atom can participate in substitution reactions, while the difluoromethyl group can influence the compound’s electronic properties, making it a useful intermediate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.
1-Bromo-4-(trifluoromethyl)benzene: Contains
特性
分子式 |
C10H9BrF2 |
|---|---|
分子量 |
247.08 g/mol |
IUPAC名 |
1-bromo-4-[1-(difluoromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H9BrF2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4,9H,5-6H2 |
InChIキー |
QRSJMXZQKCDSCY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


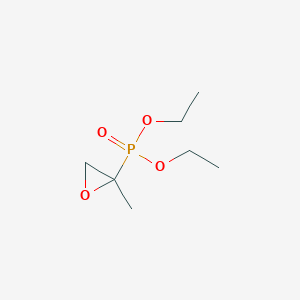
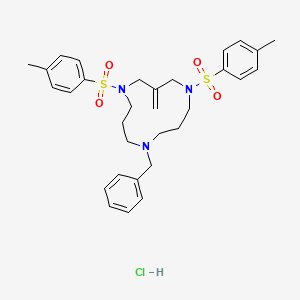
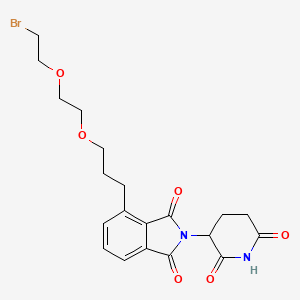
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)





